molecular formula C11H10ClNO B2672894 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole CAS No. 33162-05-9

4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole

Cat. No. B2672894
CAS RN: 33162-05-9
M. Wt: 207.66
InChI Key: BDBSCLXNKPOINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole is a heterocyclic organic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in the development of new drugs and therapies. In

Scientific Research Applications

Synthesis and Chemical Reactivity

4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole serves as a reactive scaffold for synthetic chemistry, allowing for the elaboration of its structure through substitution reactions. It is used to prepare a variety of derivatives, including 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. Its halomethyl group, particularly in the chloromethyl form, enables efficient synthetic transformations, making it a valuable building block for developing novel compounds with potential applications in material science, pharmaceuticals, and organic electronics (Patil & Luzzio, 2016).

Material Science and Corrosion Inhibition

In material science, derivatives of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole have been explored for their corrosion inhibition properties. These derivatives show significant potential in protecting metals against corrosion, particularly in acidic environments. The effectiveness of these compounds as corrosion inhibitors is attributed to their ability to form stable adsorptive films on metal surfaces, thus preventing corrosive substances from reacting with the metal (Lagrenée et al., 2002).

Antimicrobial Activities

Research into 1,2,4-triazole derivatives synthesized from reactions involving 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole has shown these compounds to possess antimicrobial activities. This highlights the potential of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole derivatives in developing new antimicrobial agents that could be effective against various bacterial and fungal infections. The structure-activity relationship studies of these derivatives could further enhance their efficacy and specificity towards target microorganisms (Bektaş et al., 2007).

Electro-Optical and Charge Transport Properties

The electro-optical and charge transport properties of oxazole compounds, including those derived from 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole, are of particular interest in the field of organic electronics. These compounds are being investigated for their potential applications in organic light-emitting diodes (OLEDs), organic thin-film transistors, and photovoltaic devices. The study of such oxazole derivatives could lead to the development of new materials with improved performance in electronic and optoelectronic devices (Irfan et al., 2018).

properties

IUPAC Name

4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBSCLXNKPOINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Methylbenzamide (10.0 g) and 1,3-dichloroacetone (9.4 g) were dissolved in ethanol (100 mL), and the mixture was refluxed for 8 hr. After cooling, the reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel chromatography (elution solvent; hexane:ethyl acetate=10:1 to 7:1) to give the title compound (7.8 g) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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